tert-Butyl (2-chloropyrimidin-4-yl)carbamate
CAS No.: 849751-48-0
Cat. No.: VC2676893
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849751-48-0 |
---|---|
Molecular Formula | C9H12ClN3O2 |
Molecular Weight | 229.66 g/mol |
IUPAC Name | tert-butyl N-(2-chloropyrimidin-4-yl)carbamate |
Standard InChI | InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) |
Standard InChI Key | KZWYURZXVHDRKB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
tert-Butyl (2-chloropyrimidin-4-yl)carbamate consists of three primary structural components: a pyrimidine ring, a chlorine substituent, and a tert-butyl carbamate group. The IUPAC name for this compound is tert-butyl N-(2-chloropyrimidin-4-yl)carbamate . The molecular structure features a six-membered pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3, with a chlorine atom attached at position 2 and a carbamate functional group at position 4.
The carbamate group (-NH-C(=O)-O-) connects to a tert-butyl group, which consists of three methyl groups attached to a single carbon atom. This arrangement creates a molecule with several reactive sites and functional groups that contribute to its chemical behavior and applications.
Property | Value |
---|---|
Chemical Formula | C9H12ClN3O2 |
Molecular Weight | 229.66 g/mol |
MDL Number | MFCD16036511 |
PubChem CID | 53420006 |
Standard InChI | InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) |
InChI Key | KZWYURZXVHDRKB-UHFFFAOYSA-N |
SMILES Notation | CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl |
Source: Data compiled from American Elements
The compound contains several functional groups that contribute to its reactivity profile:
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The pyrimidine ring provides an electron-deficient aromatic system
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The chlorine atom at position 2 serves as a potential site for nucleophilic substitution reactions
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The carbamate group offers hydrogen bonding capabilities
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The tert-butyl group provides steric bulk and potential for acid-catalyzed deprotection
Spectroscopic Identification
Spectroscopic data is essential for the identification and characterization of organic compounds. For tert-Butyl (2-chloropyrimidin-4-yl)carbamate, several standardized identifiers are available that encode its structural information:
The Standard InChI notation provides a textual representation of the molecular structure that can be used for database searching and chemical information processing. Similarly, the InChI Key (KZWYURZXVHDRKB-UHFFFAOYSA-N) serves as a condensed, fixed-length version of the InChI string that facilitates web searches and database indexing .
The SMILES notation (CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl) offers another standardized way to represent the molecular structure in a linear string format, which is widely used in computational chemistry and cheminformatics applications .
Synthesis and Production
Industrial Production
tert-Butyl (2-chloropyrimidin-4-yl)carbamate is produced commercially as part of American Elements' comprehensive catalog of life science products . Industrial production typically involves scaled-up versions of laboratory synthesis methods with optimizations for efficiency, yield, and purity.
The compound can be produced in various grades and purities, including:
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Standard commercial grades
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High purity (99%)
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Ultra high purity (99.9%, 99.99%, 99.999%, and higher)
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Specialized grades such as Mil Spec (military grade), ACS, Reagent, Technical, Pharmaceutical, Optical, Semiconductor, and Electronics Grades
Applications
Industrial Applications
Industrial applications for tert-Butyl (2-chloropyrimidin-4-yl)carbamate likely include:
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Pharmaceutical Intermediates: The compound may serve as a building block in the synthesis of active pharmaceutical ingredients (APIs) that contain the pyrimidine scaffold.
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Specialty Chemicals: It may be used in the production of specialty chemicals for various industries.
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Materials Science: Functionalized pyrimidines have applications in materials science, potentially including electronic materials and functional polymers.
Table 2: Potential Applications of tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Application Area | Potential Uses | Key Features Utilized |
---|---|---|
Medicinal Chemistry | Building block for drug candidates | Pyrimidine scaffold, reactive chlorine site |
Chemical Biology | Probes for biological systems | Structural similarity to bioactive compounds |
Organic Synthesis | Intermediate for complex molecules | Functional group compatibility, selectivity |
Pharmaceutical Industry | API precursor | Controlled reactivity, defined purity standards |
Materials Science | Component in functional materials | Aromatic structure, hydrogen bonding capability |
Analysis and Characterization
Quality Control Parameters
Quality control for tert-Butyl (2-chloropyrimidin-4-yl)carbamate would typically involve the assessment of several key parameters:
Table 3: Quality Control Parameters for tert-Butyl (2-chloropyrimidin-4-yl)carbamate
Parameter | Typical Method | Purpose |
---|---|---|
Chemical Identity | NMR, MS, IR | Confirm structure matches expected compound |
Purity | HPLC, GC, elemental analysis | Determine percentage of target compound |
Impurity Profile | HPLC, GC-MS | Identify and quantify impurities |
Moisture Content | Karl Fischer titration | Assess water content |
Appearance | Visual inspection | Verify physical characteristics |
Melting Point | Differential scanning calorimetry | Confirm physical property and purity |
For research-grade materials, a Certificate of Analysis typically accompanies the product, documenting these quality control parameters and confirming that the material meets specified standards .
Structure-Activity Relationships
Structure Significance
The structural features of tert-Butyl (2-chloropyrimidin-4-yl)carbamate contribute significantly to its chemical behavior and potential applications:
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Pyrimidine Ring: The pyrimidine heterocycle is a common structural motif in numerous bioactive compounds, including nucleobases, vitamins, and pharmaceuticals. This ring system provides a rigid, planar scaffold with specific electronic properties.
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Chlorine Substituent: The chlorine atom at position 2 serves as a leaving group in nucleophilic aromatic substitution reactions, enabling further functionalization at this position. This reactivity makes the compound valuable as a synthetic intermediate.
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Carbamate Group: The tert-butyl carbamate (Boc) group is widely used in synthetic organic chemistry as a protecting group for amines. Its presence allows for selective manipulation of other functional groups while temporarily masking the reactivity of the amine.
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tert-Butyl Group: The bulky tert-butyl group provides steric hindrance and can be selectively cleaved under acidic conditions, making it useful in multi-step synthetic sequences.
Reactivity Profile
The reactivity profile of tert-Butyl (2-chloropyrimidin-4-yl)carbamate is determined by the combined properties of its functional groups:
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Nucleophilic Aromatic Substitution: The chlorine-substituted pyrimidine can undergo nucleophilic aromatic substitution with various nucleophiles (amines, alcohols, thiols), especially under basic conditions.
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Carbamate Hydrolysis: The tert-butyl carbamate group can be cleaved under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents) to reveal the free amine.
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Hydrogen Bonding: The N-H of the carbamate group can participate in hydrogen bonding interactions, which may be relevant for crystal packing, solubility properties, and potential biological interactions.
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Coordination Chemistry: The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the carbamate could potentially coordinate to metal centers, though this would depend on specific reaction conditions.
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